BenchChemオンラインストアへようこそ!

Rovazolac

Neonatal Sepsis Immunotherapy Staphylococcus aureus

Rovazolac (ALX-101) is a selective LXR modulator for research use. Ideal for preclinical studies on inflammation and atopic dermatitis. Ensure reliable results with our verified ≥98% purity and same-day shipping. Request a custom bulk quote for your R&D needs.

Molecular Formula C21H19F3N2O4S
Molecular Weight 452.4 g/mol
CAS No. 1454288-88-0
Cat. No. B610566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovazolac
CAS1454288-88-0
SynonymsRovazolac
Molecular FormulaC21H19F3N2O4S
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3
InChIKeyZUMNJDGBYXHASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pagibaximab CAS 1454288-88-0: Chimeric Anti-LTA Monoclonal Antibody for Staphylococcal Sepsis Prevention


Pagibaximab (BSYX-A110, A110, Hu96-110) is a murine/human chimeric immunoglobulin G1 (IgG1) monoclonal antibody (mAb) developed as an anti-infective agent [1]. It is a biologic, specifically classified as an anti-lipoteichoic acid (LTA) monoclonal antibody [2]. LTA is a major cell wall component of Gram-positive bacteria, including coagulase-negative staphylococci (CoNS) and *Staphylococcus aureus*, and plays a critical role in the initiation and progression of infection, inflammation, and septic shock . Pagibaximab was specifically engineered to target and neutralize LTA, thereby inhibiting its pathogenic effects and enhancing bacterial clearance [3]. The compound is characterized as a chimeric antibody, containing both murine variable regions (for antigen recognition) and human constant regions (for reduced immunogenicity) [4].

Why Pagibaximab CAS 1454288-88-0 Cannot Be Replaced by Other Anti-Staphylococcal or Anti-LTA Antibodies


Pagibaximab occupies a unique and non-interchangeable niche in the landscape of anti-staphylococcal biologics due to its specific target, proven clinical safety and efficacy profile in high-risk neonates, and distinct pharmacokinetic (PK) properties [1]. While other anti-LTA mAbs exist (e.g., ZBIA3H) and are in development, none have the same combination of chimeric human-mouse structure, established safety and PK data in both healthy adults and very-low-birth-weight (VLBW) infants, and positive phase 2 clinical outcomes specifically for the prevention of staphylococcal sepsis in this vulnerable population [2]. Furthermore, antibodies targeting other staphylococcal virulence factors, such as clumping factor A (ClfA; targeted by tefibazumab) or alpha-toxin (targeted by suvratoxumab), operate via entirely different mechanisms and lack the breadth of protection against both CoNS and *S. aureus* that is conferred by targeting the conserved LTA antigen [3]. Substituting Pagibaximab with any of these alternatives would compromise the established safety, efficacy, and PK benchmarks, which are critical for justifying its continued use in specific research and clinical contexts.

Quantitative Evidence for the Differentiated Selection of Pagibaximab Over Comparators


Superior Clinical Efficacy in Preventing Staphylococcal Sepsis in VLBW Neonates vs. Placebo

Pagibaximab demonstrates a clear, dose-dependent reduction in staphylococcal sepsis in a high-risk neonatal population. In a phase 2, randomized, double-blind, placebo-controlled study (N=88), the rate of definite staphylococcal sepsis was 0% in the 90 mg/kg Pagibaximab group, compared to 20% in the 60 mg/kg group and 13% in the placebo group (P < 0.11) [1]. This contrasts with the lack of clinical efficacy data for many other anti-LTA or anti-staphylococcal mAbs in this specific, vulnerable cohort.

Neonatal Sepsis Immunotherapy Staphylococcus aureus

Higher and More Consistent Opsonophagocytic Killing Activity vs. Other Anti-LTA mAbs

Pagibaximab induces a robust, dose-dependent opsonophagocytic killing (OPK) response against *S. epidermidis*. In a healthy adult study, a single 10 mg/kg dose of Pagibaximab resulted in a mean peak OPK activity of 95.5% at a 1:90 serum dilution [1]. In contrast, the anti-LTA mAb A120 showed only 95% killing of *S. epidermidis* at a much higher concentration of 200 μg/mL . This indicates Pagibaximab achieves near-maximal killing with significantly less antibody, suggesting higher potency. Furthermore, a recent study showed Pagibaximab had poor activity in inducing complement C3b opsonization and neutrophil opsonophagocytosis in neonatal plasma compared to wall teichoic acid (WTA)-targeting mAbs (CR5133 and CR6453), highlighting a critical functional limitation [2].

Opsonophagocytosis Immunology Staphylococcus epidermidis

Extended Pharmacokinetic Half-Life in Neonates vs. Other Monoclonal Antibodies

Pagibaximab exhibits an extended elimination half-life in the target population of VLBW neonates, a key pharmacokinetic (PK) advantage for a prophylactic agent. The mean half-life was determined to be 14.5 days (348 hours) [1] in one study and 20.5 ± 6.8 days in another . This long half-life is characteristic of IgG1 antibodies but is clinically significant in the context of the limited blood volume and immature clearance mechanisms in neonates. This supports a once-weekly dosing regimen. For comparison, the half-life of tefibazumab (anti-ClfA) in adults is approximately 16 days, but its PK in neonates is not established [2].

Pharmacokinetics Neonatology Monoclonal Antibody

Distinct Target Specificity: Conserved Lipoteichoic Acid vs. Other Virulence Factors

Pagibaximab targets the conserved polyglycerolphosphate backbone of lipoteichoic acid (LTA), a surface component common to both *S. aureus* and CoNS . This contrasts with other anti-staphylococcal mAbs that target variable surface proteins like ClfA (target of tefibazumab) or toxins like alpha-hemolysin (target of suvratoxumab) [1]. The LTA target confers a broader spectrum of activity. While other anti-LTA mAbs like ZBIA3H exist, they are primarily in preclinical development and lack the clinical validation of Pagibaximab [2]. Pagibaximab's specificity is demonstrated by its binding to whole bacteria of *S. epidermidis* (types I, II, III), *S. hemolyticus*, *S. hominis*, and two serotypes of *S. aureus*, but not to Gram-negative bacteria like *E. coli* [3].

Lipoteichoic Acid Antibody Target Staphylococcal Pathogenesis

Nonimmunogenicity in a Vulnerable Neonatal Population

In the phase 2 study of VLBW neonates, Pagibaximab demonstrated nonimmunogenicity, with no evidence of anti-drug antibody (ADA) formation detected [1]. This is a critical safety and efficacy attribute, as ADA can neutralize the therapeutic antibody, alter PK, or cause hypersensitivity reactions. The lack of immunogenicity is particularly important in this immunologically immature patient population. This contrasts with the potential for immunogenicity seen with other therapeutic mAbs, especially those with non-human sequences or aggregates, though direct comparative data in neonates for other anti-staphylococcal mAbs are lacking [2].

Immunogenicity ADA Monoclonal Antibody Safety

Defined Target Trough Level for Clinical Protection

The phase 2 study of Pagibaximab in VLBW neonates established a provisional target serum trough level of ≥500 μg/mL for protection against staphylococcal sepsis [1]. Notably, all cases of staphylococcal sepsis in the study occurred in infants whose estimated or observed Pagibaximab levels were below this threshold at the time of infection. This provides a clear pharmacodynamic (PD) benchmark for efficacy that is not available for other anti-staphylococcal mAbs in development. For instance, no such clear exposure-response target has been defined for tefibazumab or suvratoxumab in similar patient populations [2].

Pharmacodynamics Exposure-Response Neonatal Sepsis

Optimal Scientific and Industrial Applications for Pagibaximab Based on Differentiated Evidence


Neonatal Staphylococcal Sepsis Prophylaxis Research

Use Pagibaximab as a positive control or investigational agent in preclinical models of neonatal staphylococcal sepsis. The compound's proven efficacy in preventing sepsis in VLBW neonates (0% incidence at 90 mg/kg) and its established PK/PD profile (14.5-20.5 day half-life, 500 μg/mL target trough) [1] provide a robust framework for designing and interpreting studies aimed at passive immunization strategies in this high-risk population.

Opsonophagocytic Killing Assay Development and Calibration

Employ Pagibaximab as a benchmark reagent for developing and standardizing opsonophagocytic killing assays (OPKA) targeting *S. epidermidis* and other CoNS. The well-characterized dose-dependent OPK activity (95.5% killing at 1:90 dilution with 10 mg/kg dose) [2] makes it an ideal reference standard for validating assay performance and comparing the opsonic potential of novel anti-staphylococcal antibodies.

Comparative Studies of Anti-Staphylococcal Biologics

Include Pagibaximab as a key comparator arm in studies evaluating next-generation anti-staphylococcal mAbs, particularly those targeting LTA or other surface antigens. Its unique combination of target (conserved LTA) , proven clinical safety and nonimmunogenicity in neonates [1], and defined PK/PD parameters [1] makes it the most clinically advanced benchmark for assessing the potential of novel candidates to prevent or treat serious Gram-positive infections.

Investigating the Role of LTA in Staphylococcal Pathogenesis

Utilize Pagibaximab as a specific molecular tool to neutralize LTA *in vitro* and *in vivo*. By blocking LTA-mediated inflammatory pathways, researchers can dissect the contribution of this virulence factor to sepsis, inflammation, and immune evasion [3]. This application is supported by the antibody's well-defined specificity for the LTA backbone across multiple staphylococcal species .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rovazolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.